N-Allyl-6-ethoxy-N'-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine
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Overview
Description
N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound characterized by its unique triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with ethoxytriazine under controlled conditions to form an intermediate product. This intermediate is then reacted with allylamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-4-AMINO-3-(4-ETHOXY-PH)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE
- N-ALLYL-2-PHENYL-4,5-DIHYDROOXAZOLE-4-CARBOXAMIDES
Uniqueness
N-ALLYL-N-[4-ETHOXY-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE is unique due to its specific triazine core structure and the presence of both ethoxy and methoxyanilino groups.
Properties
Molecular Formula |
C15H19N5O2 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
6-ethoxy-2-N-(4-methoxyphenyl)-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H19N5O2/c1-4-10-16-13-18-14(20-15(19-13)22-5-2)17-11-6-8-12(21-3)9-7-11/h4,6-9H,1,5,10H2,2-3H3,(H2,16,17,18,19,20) |
InChI Key |
UKEGNWYXQGPVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC=C |
Origin of Product |
United States |
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